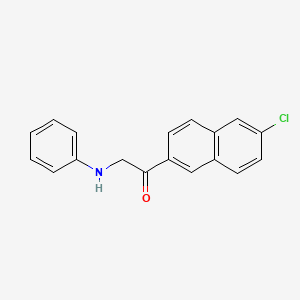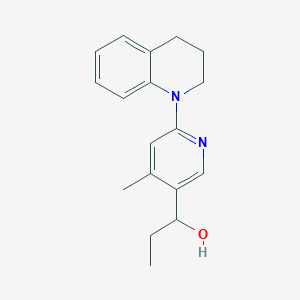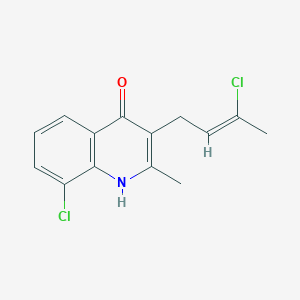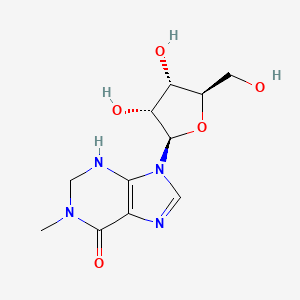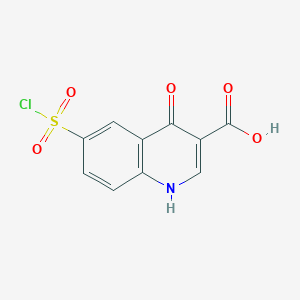![molecular formula C15H16N2O2S B15063446 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine CAS No. 62247-26-1](/img/structure/B15063446.png)
3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Tosylazetidin-2-yl)pyridine: is a heterocyclic compound that features a pyridine ring fused with an azetidine ring, which is further substituted with a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Tosylazetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its functionalization with a tosyl group and subsequent attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, followed by tosylation using tosyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Tosylazetidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced azetidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(1-Tosylazetidin-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its ability to interact with biological targets makes it a valuable tool for drug discovery .
Medicine: In medicinal chemistry, 3-(1-Tosylazetidin-2-yl)pyridine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mecanismo De Acción
The mechanism of action of 3-(1-Tosylazetidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are widely used in medicinal chemistry.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and exhibit diverse biological activities.
Uniqueness: 3-(1-Tosylazetidin-2-yl)pyridine is unique due to the presence of both the pyridine and tosyl-substituted azetidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
62247-26-1 |
|---|---|
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-[1-(4-methylphenyl)sulfonylazetidin-2-yl]pyridine |
InChI |
InChI=1S/C15H16N2O2S/c1-12-4-6-14(7-5-12)20(18,19)17-10-8-15(17)13-3-2-9-16-11-13/h2-7,9,11,15H,8,10H2,1H3 |
Clave InChI |
DKPUFRARSDUURX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


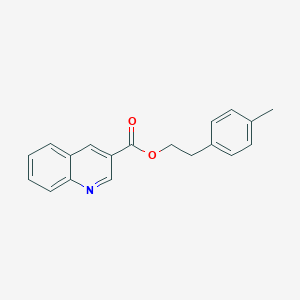
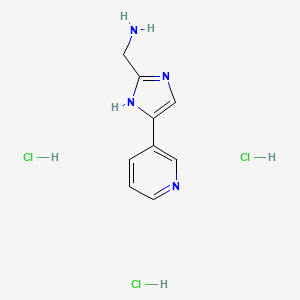
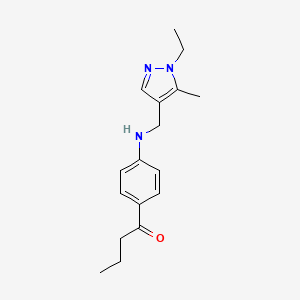
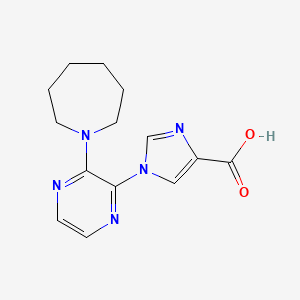
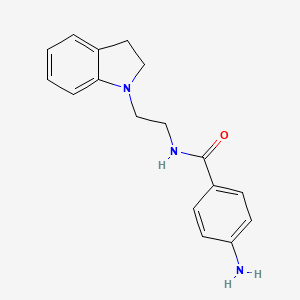
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
